molecular formula C10H9NO5 B12965442 Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B12965442
M. Wt: 223.18 g/mol
InChI Key: LBINCTXRYUPSMS-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzofuran compounds .

Scientific Research Applications

Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .

Comparison with Similar Compounds

Uniqueness: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate stands out due to its specific structural features, such as the presence of both a nitro group and a carboxylate ester

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 5-nitro-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H9NO5/c1-15-10(12)8-5-7(11(13)14)4-6-2-3-16-9(6)8/h4-5H,2-3H2,1H3

InChI Key

LBINCTXRYUPSMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC2)[N+](=O)[O-]

Origin of Product

United States

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